2-Acetyl-6-bromoisonicotinic acid
Description
2-Acetyl-6-bromoisonicotinic acid is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring an acetyl group at position 2 and a bromine atom at position 6 of the pyridine ring. Its molecular formula is C₈H₆BrNO₃, with a molecular weight of 268.05 g/mol. The compound is characterized by its carboxylic acid group at position 4, which confers acidity and hydrogen-bonding capabilities.
This derivative is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules. The bromine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), while the acetyl group may participate in condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-acetyl-6-bromopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13) |
InChI Key |
QQLZGTGQYRRWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromoisonicotinic acid typically involves the bromination of 2-acetylisonicotinic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for 2-Acetyl-6-bromoisonicotinic acid are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-bromoisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution: Products include 2-acetyl-6-aminopyridine or 2-acetyl-6-thiopyridine.
Oxidation: 2-carboxy-6-bromoisonicotinic acid.
Reduction: 2-(1-hydroxyethyl)-6-bromoisonicotinic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Acetyl-6-bromoisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-bromoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and acetyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of 2-acetyl-6-bromoisonicotinic acid, highlighting substituents, molecular formulas, and similarity scores derived from cheminformatics data :
Physicochemical and Reactivity Comparisons
- Halogen Effects : Bromine (Br) in the target compound confers higher molecular weight and polarizability compared to chlorine (Cl) in analogs like Ethyl 2-chloro-6-methoxyisonicotinate. Bromine’s larger atomic radius enhances reactivity in aromatic substitution and cross-coupling reactions .
- Functional Group Impact: The acetyl group (electron-withdrawing) at position 2 increases the acidity of the carboxylic acid group compared to electron-donating groups like methoxy (OMe) or ethoxy (OEt) .
- Steric and Electronic Effects :
- Benzyloxy groups (e.g., in 2-(Benzyloxy)-6-chloroisonicotinic acid) introduce steric bulk, which may hinder reactivity but serve as protective groups in synthesis .
- Hydroxy or methyl groups at position 3 (as in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) alter hydrogen-bonding patterns and steric interactions compared to the target compound .
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